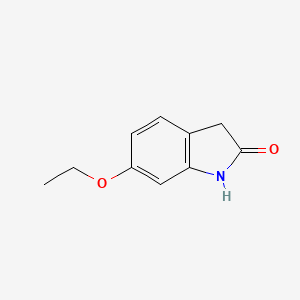

6-Ethoxyindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6-ethoxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H11NO2/c1-2-13-8-4-3-7-5-10(12)11-9(7)6-8/h3-4,6H,2,5H2,1H3,(H,11,12) |

InChI Key |

HWFQNLLXUCIWDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(CC(=O)N2)C=C1 |

Origin of Product |

United States |

Structural Characterization and Elucidation of 6 Ethoxyindolin 2 One Compounds

Advanced Spectroscopic Techniques for Molecular Structure Determination

Modern analytical chemistry relies on a suite of powerful spectroscopic methods to probe the intricate details of molecular architecture. These techniques provide complementary information that, when pieced together, reveals a comprehensive picture of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. organicchemistrydata.org It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and the connectivity between them.

One-dimensional NMR experiments are fundamental for identifying the different types of protons and carbons within a molecule and their relative numbers.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-Ethoxyindolin-2-one displays characteristic signals corresponding to the various protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton. oregonstate.educhemistrysteps.com Protons attached to or near electronegative atoms or aromatic rings are "deshielded" and appear at higher chemical shifts (downfield). libretexts.org For instance, aromatic protons typically resonate in the range of 6.5-8.0 ppm. libretexts.org The ethoxy group protons would exhibit a triplet for the methyl (–CH₃) group and a quartet for the methylene (B1212753) (–OCH₂–) group, with the methylene protons appearing further downfield due to the adjacent oxygen atom. oregonstate.educhemistrysteps.com The protons on the indolinone core would also have distinct chemical shifts based on their positions relative to the carbonyl group and the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. libretexts.org The chemical shifts of carbon atoms are also influenced by their chemical environment. organicchemistrydata.org Carbons in a carbonyl group (C=O) are significantly deshielded and appear at very high chemical shifts, typically in the range of 170-185 ppm for amides. libretexts.org Aromatic and alkene carbons resonate in the 115-150 ppm region. libretexts.org The carbons of the ethoxy group and the saturated carbons of the indolinone ring would appear at lower chemical shifts. libretexts.org

| Proton Environment | Typical ¹H Chemical Shift (ppm) | Carbon Environment | Typical ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.0 libretexts.org | C=O (Amide) | 170 - 185 libretexts.org |

| -OCH₂- | 3.5 - 4.5 libretexts.org | Aromatic C | 125 - 150 libretexts.org |

| Indolinone Ring CH₂ | ~2.5 - 3.5 | Alkene C=C | 115 - 140 libretexts.org |

| -CH₃ (of ethoxy) | 1.2 - 1.6 libretexts.org | -OCH₂- | 50 - 90 pdx.edu |

| NH (Amide) | 5.0 - 9.0 | -CH₂- (Alkyl) | 16 - 25 libretexts.org |

| -CH₃ (Alkyl) | 10 - 15 libretexts.org |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. sigmaaldrich.com

Two-dimensional (2D) NMR experiments provide crucial information about how atoms are connected within a molecule, which is often not discernible from 1D spectra alone. nanalysis.comucl.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J and ³J couplings). huji.ac.ilemerypharma.com Cross-peaks in a COSY spectrum indicate which protons are neighbors, allowing for the tracing of proton spin systems throughout the molecule. libretexts.orgcam.ac.uk For this compound, COSY would show correlations between the protons of the ethoxy group and between adjacent protons on the aromatic and indolinone rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ustc.edu.cncolumbia.edu This is a powerful tool for assigning carbon resonances based on the already assigned proton spectrum. emerypharma.com Each cross-peak in an HSQC spectrum represents a direct C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²J and ³J couplings). ustc.edu.cncolumbia.edu This is particularly useful for identifying connections between different spin systems and for assigning quaternary carbons (carbons with no attached protons). nih.gov For example, HMBC would show correlations from the ethoxy protons to the aromatic carbon they are attached to, and from the indolinone protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other 2D techniques that rely on through-bond couplings, NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. uic.edulibretexts.org This provides valuable information about the three-dimensional structure and stereochemistry of the molecule. researchgate.net In this compound, NOESY could reveal spatial proximities between the ethoxy group protons and protons on the aromatic ring, helping to define the conformation of the ethoxy group relative to the indolinone core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.uk When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: A sharp to moderately broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the amine hydrogen on the indolinone ring.

C-H stretch (aromatic and aliphatic): Absorptions typically appear just above and below 3000 cm⁻¹. Aromatic C-H stretches are usually found in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches are in the 2850-3000 cm⁻¹ range.

C=O stretch (amide): A strong, sharp absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the carbonyl group in the five-membered lactam ring.

C=C stretch (aromatic): One or more bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O stretch (ether): A strong absorption in the 1000-1300 cm⁻¹ range, likely around 1250 cm⁻¹ for an aryl alkyl ether. libretexts.org

The fingerprint region of the IR spectrum, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule as a whole and can be used for identification by comparison with known spectra. studymind.co.uk

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion. acdlabs.com

In a typical mass spectrometry experiment, the molecule is ionized, often by electron impact (EI), which can cause the resulting molecular ion to break apart into smaller, charged fragments. acdlabs.com The pattern of these fragments is reproducible and characteristic of the original molecule's structure. libretexts.org

For this compound, the molecular ion peak would correspond to its molecular weight. Common fragmentation pathways could involve the loss of the ethoxy group (–OCH₂CH₃), or cleavage of the indolinone ring. miamioh.edumsu.edu

High-resolution mass spectrometry (HRMS) is a powerful extension of MS that allows for the measurement of mass-to-charge ratios with very high precision, typically to four or more decimal places. bioanalysis-zone.comthermofisher.com This high accuracy enables the determination of the exact elemental composition of a molecule from its measured mass. nih.gov By comparing the experimentally determined exact mass with the calculated masses of possible molecular formulas, the correct formula can be unambiguously identified. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Advanced Ionization Techniques in MS

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While standard ionization methods are effective, advanced techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) offer enhanced sensitivity and are particularly useful for complex or fragile molecules.

In the context of indolin-2-one derivatives, ESI-MS is frequently utilized. This soft ionization technique is suitable for polar compounds and allows for the analysis of molecules with minimal fragmentation, providing clear molecular ion peaks. For instance, in the analysis of various substituted indolin-2-ones, ESI-MS is a standard method for confirming the molecular weight of the synthesized compounds.

MALDI-MS, another soft ionization technique, is advantageous for analyzing larger molecules and can be used for imaging mass spectrometry to map the spatial distribution of compounds in tissue samples. While specific data for this compound using MALDI-MS is not prevalent in the provided search results, the technique's applicability to a broad range of organic molecules suggests its potential utility in the analysis of this compound and its derivatives, especially in biological contexts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. shu.ac.uk The resulting spectrum provides valuable information about the chromophores present in the molecule. tanta.edu.egresearchgate.net A chromophore is a part of a molecule responsible for its color, arising from the absorption of light at specific wavelengths. researchgate.net

The indolin-2-one core and its substituents constitute the chromophoric system in this compound. The absorption of UV or visible radiation excites outer electrons, causing transitions from the ground state to an excited state. shu.ac.uk The primary electronic transitions observed for organic molecules like this compound are n → π* and π → π* transitions. shu.ac.uk These transitions require an unsaturated group within the molecule to provide the π electrons. shu.ac.uk

The UV-Vis spectrum of a molecule is influenced by its structural features and the solvent used. For example, the conjugation of double bonds shifts the absorption to longer wavelengths (a bathochromic shift) and often increases the intensity of the absorption. hnue.edu.vn The UV-Vis spectra of substituted indolin-2-ones are characterized by absorption bands corresponding to the electronic transitions within their conjugated systems. researchgate.netasianpubs.org For instance, studies on (E)-3-benzylideneindolin-2-one, a related compound, show distinct UV-Vis spectra for its different isomers in dimethylformamide (DMF) solvent. researchgate.net

The following table summarizes typical electronic transitions observed in organic molecules containing similar functional groups to this compound.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| σ → σ | < 200 | High |

| n → σ | 150 - 250 | Low to Medium |

| π → π | 200 - 700 | 1,000 - 10,000 |

| n → π | 200 - 700 | 10 - 100 |

Data compiled from general principles of UV-Vis spectroscopy. shu.ac.uk

Raman Spectroscopy and its Surface-Enhanced and Resonance Derivatives

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for identification and structural analysis. It is complementary to infrared (IR) spectroscopy.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto rough metal surfaces or nanoparticles. wikipedia.orgspringernature.comclinmedjournals.org The enhancement factor can be as high as 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org This technique is particularly valuable for analyzing trace amounts of substances. clinmedjournals.org SERS combines the fingerprinting capability of Raman spectroscopy with ultra-high sensitivity. springernature.com The enhancement arises from both electromagnetic and chemical effects. nih.gov While specific SERS data for this compound is not available in the search results, the technique has been successfully applied to other indolinone derivatives and related compounds. growingscience.com

Resonance Raman Spectroscopy (RRS) is another variant that provides enhanced and more selective vibrational information. In RRS, the wavelength of the incident laser is tuned to match an electronic transition of the molecule. This results in a significant enhancement of the Raman scattering for vibrations coupled to that electronic transition. The structure of indigo, a dimeric 3-indolinone, which contains a fundamental chromophore, has been studied using resonance Raman spectroscopy. scimatic.org Given that this compound possesses chromophores, RRS could be a valuable tool for selectively probing the vibrational modes associated with its electronic transitions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.com By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystal, a detailed model of the electron density can be constructed, from which the positions of the atoms, bond lengths, and bond angles can be determined. cam.ac.uk

This method provides definitive proof of a molecule's structure in the solid state. For indolin-2-one derivatives, single-crystal X-ray diffraction has been used to elucidate their solid-state structures. researchgate.net For example, the crystal structures of several substituted 3-methylidene-1H-indol-2(3H)-one derivatives have been determined and compared in detail. researchgate.net The X-ray crystal structure of a 3-substituted indolin-2-one derivative, SU5402, in complex with a fibroblast growth factor receptor (FGFR) tyrosine kinase revealed that the indolin-2-one core occupies the adenine (B156593) pocket of the ATP binding site. amegroups.cn This highlights the importance of X-ray crystallography in understanding the interactions of these molecules with biological targets.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. anton-paar.com The crystal is irradiated with X-rays, and the resulting diffraction data are collected and processed to solve and refine the crystal structure. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. azom.com It provides the percentage by weight of each element present in the sample, which is then used to determine the empirical formula of the substance. omnicalculator.comlibretexts.org This technique is crucial for verifying the purity and composition of newly synthesized compounds. researchgate.netnih.gov

The most common method for organic compounds is combustion analysis. azom.com In this process, a weighed sample of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample can be calculated. libretexts.orgyoutube.com If other elements like nitrogen are present, their combustion products (e.g., nitrogen oxides) are also measured. The percentage of oxygen is often determined by difference.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula. rsc.org A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the proposed formula. nih.gov

For this compound (C₁₀H₁₁NO₂), the theoretical elemental composition would be:

Carbon (C): (120.11 / 177.19) * 100% = 67.79%

Hydrogen (H): (11.08 / 177.19) * 100% = 6.25%

Nitrogen (N): (14.01 / 177.19) * 100% = 7.91%

Oxygen (O): (32.00 / 177.19) * 100% = 18.05%

Experimental results from elemental analysis of a synthesized sample of this compound would be expected to be very close to these theoretical values.

Computational and Theoretical Chemistry Approaches in Indolin 2 One Research

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 6-ethoxyindolin-2-one. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. unimib.it

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. libretexts.org It solves for the energy and orbitals of each electron in the average field of all other electrons, providing a good first approximation of the electronic structure. libretexts.org

While the HF method systematically neglects electron correlation, leading to total energies that are higher than the true energy, it serves as a crucial starting point for more advanced calculations. Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to systematically include electron correlation, yielding more accurate results at a higher computational cost. nih.gov For a molecule like this compound, HF calculations can provide valuable information on orbital energies and molecular geometry, while post-HF methods would offer a more refined picture of its energetics. pennylane.ai

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. unimib.it Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. mdpi.com The application of DFT to indolin-2-one derivatives and other heterocyclic systems is extensive. mdpi.comnih.gov

Various functionals, such as the popular B3LYP hybrid functional or the M06 suite of meta-hybrid functionals, are employed to approximate the exchange-correlation energy, the key unknown term in DFT. unimib.itnih.gov These calculations are routinely used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Vibrational Frequencies: Predict infrared and Raman spectra, which can be compared with experimental data. ijrar.org

Determine Electronic Properties: Calculate energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. mdpi.com

Predict Spectroscopic Properties: Simulate UV-Vis electronic spectra using Time-Dependent DFT (TD-DFT). mdpi.comnih.gov

Evaluate Thermodynamic Properties: Compute reaction energies, activation barriers, and tautomeric stabilities. nih.gov

The table below summarizes key molecular properties of heterocyclic compounds that are commonly investigated using DFT.

| Property | DFT Functional Example | Basis Set Example | Information Gained |

| Optimized Geometry | B3LYP | 6-31G(d,p) | Provides bond lengths, bond angles, and dihedral angles of the ground state. nih.gov |

| Frontier Orbitals (HOMO/LUMO) | M06-2X | 6-311++G(d,p) | Indicates regions of nucleophilicity (HOMO) and electrophilicity (LUMO); the energy gap relates to chemical reactivity and stability. unimib.it |

| Molecular Electrostatic Potential (MEP) | B3LYP | 6-311++G(d,p) | Maps charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov |

| UV-Vis Spectra (TD-DFT) | ωB97X-D | def2-SVP | Predicts electronic transition energies (λmax) and oscillator strengths, corresponding to light absorption. arxiv.org |

| Tautomeric Stability | M06-2X | 6-311++G(d,p) | Calculates the relative energies of different tautomers to determine the most stable form in various environments. nih.gov |

This table is illustrative of typical DFT applications for heterocyclic molecules like this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret a calculated wavefunction in terms of the familiar Lewis structure model of localized bonds, lone pairs, and core orbitals. wikipedia.org It provides a quantitative description of bonding, charge distribution, and intramolecular delocalization effects. nih.gov

For this compound, NBO analysis can reveal:

Atomic Charges: A more chemically intuitive picture of charge distribution than other population analysis methods. nih.gov

Hybridization: The character (s, p, d) of the natural atomic orbitals that form the bonds. nih.gov

Intramolecular Interactions: NBO analysis identifies stabilizing donor-acceptor interactions, such as hyperconjugation, which result from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E2) associated with these interactions is calculated via second-order perturbation theory and provides a measure of their significance. youtube.com For example, interactions between a lone pair on the ethoxy oxygen and an adjacent antibonding orbital (σ*) would be quantified. nih.gov

The table below shows examples of donor-acceptor interactions that could be identified in this compound using NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of ethoxy | σ(C-C) aryl | High | Resonance stabilization, charge delocalization |

| LP (N) of indolinone | σ(C=O) | Moderate | Hyperconjugation, charge delocalization |

| σ (C-H) of ethyl | σ(C-C) | Low | Hyperconjugation |

| σ (C-C) aryl | σ(C-C) aryl | Low | Delocalization within the aromatic system |

LP denotes a lone pair orbital; σ denotes a bonding orbital; σ denotes an antibonding orbital. E(2) values are hypothetical and for illustrative purposes.*

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend beyond quantum mechanics to study the behavior of molecules in more complex environments, particularly their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. walisongo.ac.id This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. eurofinsdiscovery.com The indolin-2-one core is a well-known "privileged scaffold" found in many kinase inhibitors. researchgate.net

Docking simulations involve:

Preparation: Obtaining the 3D structures of the ligand and the receptor. The ligand's geometry is often optimized using quantum chemical methods.

Sampling: Placing the ligand in various positions and orientations within the receptor's binding site.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower binding energy scores generally indicate more favorable binding. walisongo.ac.id

Analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net For instance, studies on indolin-2-one derivatives targeting kinases often show crucial hydrogen bonds between the indolinone's C=O and NH groups and specific amino acid residues (e.g., glutamate, alanine) in the protein's hinge region. researchgate.net

| Target Protein (Example) | Ligand Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Aurora B Kinase researchgate.net | 1 | -8.5 | Glu171, Ala173 | Hydrogen Bond |

| VEGFR-2 nih.gov | 1 | -9.2 | Cys919, Asp1046 | Hydrogen Bond |

| BRAF V600E nih.gov | 1 | -7.9 | Trp531, Cys532 | Hydrogen Bond, π-π Stacking |

This table presents hypothetical docking results for this compound, based on published data for related indolin-2-one derivatives.

In silico methods encompass a broad range of computational techniques used to predict molecular properties without the need for laboratory experiments. These predictions are vital for prioritizing compounds in drug discovery and materials science. researchgate.net For this compound, these methods can estimate a wide array of characteristics.

Physicochemical Properties: Predictions include parameters like logP (lipophilicity), aqueous solubility, polar surface area (PSA), and pKa. These are critical for understanding a molecule's behavior in different environments.

Pharmacokinetic (ADME) Properties: Computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This includes predictions of oral bioavailability, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s. researchgate.net

Reactivity Descriptors: Properties derived from quantum chemical calculations, such as HOMO-LUMO energies and Fukui functions, can be used to predict the reactivity and site selectivity of a molecule in chemical reactions. mdpi.comnih.gov

| Property Category | Predicted Parameter | Typical Method/Software | Significance |

| Physicochemical | logP (Octanol-Water Partition) | QSAR models (e.g., SwissADME) | Indicates lipophilicity, affecting membrane permeability and solubility. researchgate.net |

| Aqueous Solubility (logS) | QSAR models | Crucial for drug formulation and absorption. researchgate.net | |

| Pharmacokinetics (ADME) | Human Intestinal Absorption (HIA) | Rule-based models, Machine Learning | Predicts the extent of absorption after oral administration. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Machine Learning, PSA thresholds | Determines if a compound can enter the central nervous system. | |

| Reactivity | HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G*) | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Fukui Functions (f+, f-) | Conceptual DFT | Identifies the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. mdpi.com |

Conformational Analysis and Stereochemical Elucidation

The three-dimensional structure of a molecule is intrinsically linked to its biological activity and physical properties. Computational chemistry offers powerful tools to explore the conformational landscape of molecules, providing insights that are often challenging to obtain through experimental methods alone.

Theoretical Conformational Landscapes and Energy Profiles

The conformational landscape of a molecule describes the collection of all its possible three-dimensional arrangements (conformers) and their relative energies. For derivatives of indolin-2-one, the flexibility of substituents on the core ring structure can lead to a variety of low-energy conformers.

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to map out the potential energy surface (PES) of these molecules. A relaxed PES scan involves systematically changing a specific dihedral angle or bond length and optimizing the rest of the molecular geometry at each step. This process allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them.

For a molecule such as this compound, a key area of conformational freedom is the rotation around the C-O bond of the ethoxy group. A potential energy surface scan of the corresponding dihedral angle would reveal the most stable orientations of the ethyl group relative to the indolin-2-one ring. The results of such an analysis, though not specifically available for this compound in the reviewed literature, can be illustrated with data from analogous substituted aromatic systems.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75.3 |

| Syn-periplanar | 0° | 1.50 | 8.8 |

| Gauche | ±60° | 0.80 | 15.9 |

Integration of Computational and Spectroscopic Data for Conformer Identification

While computational methods can predict the potential conformers and their relative energies, experimental validation is crucial. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide experimental data that is an average of all conformers present in a sample.

The integration of computational and spectroscopic data is a powerful strategy for the unambiguous identification of conformers. Theoretical calculations can predict the spectroscopic properties (e.g., NMR chemical shifts, coupling constants, and IR vibrational frequencies) for each individual conformer. These predicted spectra can then be compared with the experimental spectrum.

A weighted average of the calculated spectra for each conformer, based on their predicted Boltzmann distribution, should ideally match the experimental spectrum. This synergistic approach has been successfully applied to various organic molecules to elucidate their conformational preferences in solution. For instance, in the study of substituted indoles, the comparison of calculated and experimental NMR chemical shifts has been instrumental in confirming the dominant conformations.

| Carbon Atom | Calculated Shift (Conformer A) (ppm) | Calculated Shift (Conformer B) (ppm) | Boltzmann-Averaged Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|---|---|

| C2 | 178.5 | 179.1 | 178.7 | 178.6 |

| C3 | 36.2 | 36.8 | 36.4 | 36.5 |

| C3a | 130.1 | 129.8 | 130.0 | 130.2 |

| C4 | 125.4 | 125.9 | 125.6 | 125.5 |

| C5 | 128.9 | 128.5 | 128.8 | 128.7 |

| C6 | 122.7 | 123.2 | 122.9 | 122.8 |

| C7 | 109.8 | 110.3 | 110.0 | 110.1 |

| C7a | 142.3 | 141.9 | 142.2 | 142.1 |

This table is a hypothetical representation to demonstrate the methodology. The Boltzmann-averaged shift is calculated based on the relative energies of the conformers.

Mechanistic Insights from Theoretical Models

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By modeling the reactants, transition states, and products, researchers can gain a detailed understanding of the reaction pathways, activation energies, and the factors that control selectivity.

For reactions involving the indolin-2-one scaffold, such as electrophilic substitution, condensation reactions at the C3 position, or ring-opening reactions, DFT calculations can provide valuable mechanistic insights. Theoretical models can be used to:

Identify Transition States: The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. Computational methods can locate the geometry of the transition state and calculate its energy.

Calculate Activation Energies: The difference in energy between the reactants and the transition state is the activation energy. This value provides a quantitative measure of the kinetic feasibility of a reaction.

Elucidate Reaction Pathways: By mapping the entire reaction coordinate, computational models can reveal the step-by-step process of bond breaking and formation, including the presence of any intermediates.

Explain Regio- and Stereoselectivity: When a reaction can lead to multiple products, theoretical calculations can help to explain why one product is formed preferentially over others by comparing the activation energies of the competing pathways.

For example, in the synthesis of 2,2-disubstituted indolin-3-ones, DFT calculations have been used to provide insight into the reaction mechanism, supporting the formation of key intermediates. While specific mechanistic studies on this compound are not widely reported, the principles of applying theoretical models to understand its reactivity are well-established from studies on the broader indolin-2-one class of compounds.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| Step 1: Protonation | TS1 | 5.2 | Acid-catalyzed |

| Step 2: Nucleophilic Attack | TS2 | 15.8 | Rate-determining step |

| Step 3: Deprotonation | TS3 | 3.1 | Fast equilibrium |

This table provides a hypothetical example of the kind of data that can be generated from mechanistic studies using computational models.

Derivatization Strategies and Chemical Transformations of the Indolin 2 One Scaffold

Strategic Functionalization at the Indolin-2-one Nitrogen Atom (N-1 Substitutions)

N-Alkylation: This common transformation involves the introduction of alkyl groups onto the indole (B1671886) nitrogen. Classical methods often require a two-step protocol: deprotonation of the N-H bond with a strong base to form an indole anion, followed by reaction with an alkylating agent like an alkyl halide. However, to overcome the use of harsh reagents, alternative methods have been developed. For instance, N-alkylation can be achieved using dimethyl carbonate (DMC) or dibenzyl carbonate (DBC) in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under mild conditions. mdpi.com Another approach utilizes N-protected homochiral aziridines as the alkylating reagent in the presence of a substoichiometric quantity of potassium hydroxide, offering an improved and more scalable process. nih.gov

N-Arylation: The introduction of aryl groups at the N-1 position is another crucial modification. Nickel-catalyzed N-arylation has been shown to be effective for this purpose. researchgate.netnih.gov For example, the use of a NiCl2(dppf) catalytic system allows for the N-arylation of indoles with activated phenols. nih.govacs.org Transition-metal-free methods have also been developed, such as those utilizing benzynes generated in situ. nih.govacs.org Additionally, a two-step, one-pot procedure involving palladium-catalyzed cyclization of 2-bromophenethylamines to form indolines, followed by aromatization and subsequent N-arylation, provides an alternative route to N-arylated indoles. nih.govacs.org

N-Acylation: The attachment of an acyl group to the indole nitrogen can be challenging due to the competing reactivity at the C-3 position. researchgate.net To achieve chemoselective N-acylation, various methods have been explored. One mild and efficient method uses thioesters as a stable acyl source in the presence of cesium carbonate at high temperatures. researchgate.netacs.org This approach is tolerant of various functional groups. researchgate.net Direct N-acylation of indole with carboxylic acids can also be accomplished in the presence of boric acid. rsc.org

Table 1: Selected Methods for N-1 Substitution of the Indolin-2-one Scaffold

| Transformation | Reagents and Conditions | Key Features |

|---|---|---|

| N-Alkylation | Dimethyl carbonate (DMC) or Dibenzyl carbonate (DBC), catalytic 1,4-diazabicyclo[2.2.2]octane (DABCO) | Mild conditions, avoids strong bases and toxic alkylating agents. mdpi.com |

| N-Boc-aziridine, substoichiometric KOH | Improved overall yields and scalability. nih.gov | |

| N-Arylation | Aryl iodides, nano-copper oxide catalyst | Recyclable catalyst, proceeds via aromatization of indoline (B122111) followed by N-arylation. nih.gov |

| Activated phenols, NiCl2(dppf) catalytic system | Nickel-catalyzed C–O bond activation. nih.govacs.org | |

| N-Acylation | Thioesters, Cs2CO3, xylene, 140 °C | Highly chemoselective for N-acylation over C-acylation. researchgate.netacs.org |

| Carboxylic acids, Boric acid, mesitylene, reflux | Direct acylation without the need for activated carboxylic acid derivatives. rsc.org |

Modifications at the C-3 Position and Exocyclic Double Bonds

The C-3 position of the indolin-2-one scaffold is highly reactive and serves as a key site for introducing structural diversity, including the formation of exocyclic double bonds.

Substitution at C-3: The methylene (B1212753) group at the C-3 position is activated by the adjacent carbonyl and aromatic ring, making it amenable to various substitutions. Direct C-3 alkylation of oxindoles can be achieved using alcohols through a "borrowing hydrogen" methodology catalyzed by non-precious metals like nickel. researchgate.net A metal-free approach for C-3 alkylation utilizes B(C6F5)3 as a catalyst with amine-based alkylating agents, which proceeds via the heterolytic cleavage of α-nitrogen C–H bonds. nih.govresearchgate.net This method is notable for avoiding the dialkylation that often occurs with traditional alkylating agents like methyl iodide under basic conditions. researchgate.net The synthesis of 3,3-disubstituted oxindoles, which are prevalent in natural products, can be accomplished through various strategies, including visible-light-mediated radical reactions of aryl diazonium salts with N-arylacrylamides. researchgate.net

Formation of Exocyclic Double Bonds: A common method for creating an exocyclic double bond at the C-3 position is the Knoevenagel condensation. rsc.orgresearchgate.net This reaction typically involves the condensation of an isatin (B1672199) (indoline-2,3-dione) with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.net The reaction can be catalyzed by various agents, including sulfonic acid-functionalized silica, which acts as an efficient and environmentally benign catalyst in an aqueous medium. researchgate.netrsc.org The resulting 3-alkylideneindolin-2-ones are important intermediates and final products with diverse biological activities. koreascience.kr Ferrous salt-catalyzed oxidative alkenylation of indoles also provides a facile route to 3-alkylideneindolin-2-ones. koreascience.kr

Table 2: Methods for C-3 Modification and Exocyclic Double Bond Formation

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| C-3 Alkylation | Primary/allylic alcohols, Nickel catalyst | 3-Alkyl-2-oxindoles researchgate.net |

| Amine-based alkylating agents, B(C6F5)3 catalyst | 3-Alkyl-2-oxindoles (avoids dialkylation) nih.govresearchgate.net | |

| C-3,3-Diarylation | N-arylacrylamides, aryl diazonium salts, Ru(bpy)3Cl2, visible light | 3,3-Diaryl-oxindoles researchgate.net |

| Exocyclic C=C Formation | Isatin, malononitrile/ethyl cyanoacetate, sulfonic acid-functionalized silica, H2O | 2-Oxoindolin-3-ylidene derivatives researchgate.netrsc.org |

| Exocyclic C=C Formation | Indoles, ketones, Fe(acac)2, TBHP, DCE, 80 °C | 3-Alkylideneindolin-2-ones koreascience.kr |

Substitution Patterns on the Benzene (B151609) Ring (e.g., C-5, C-6, relevance to 6-Ethoxy substitution)

Functionalization of the benzene ring of the indolin-2-one core allows for the introduction of substituents that can modulate the molecule's electronic properties and biological interactions. The positions C-4 through C-7 are less reactive than the C-3 position, making their selective functionalization more challenging. rsc.org

Direct C-H functionalization has emerged as a powerful tool for modifying these positions. For example, palladium-catalyzed C-H olefination of directing-group-free indolines has been shown to be highly selective for the C-5 position. aip.org The synthesis of 6-substituted derivatives, such as 6-hydroxy-2-oxindoles, can be achieved through methods like phenoxide cyclization. aip.org

The presence of a substituent on the benzene ring, such as a 6-ethoxy group, significantly influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. An ethoxy group (-OEt) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comlumenlearning.comlibretexts.orgmasterorganicchemistry.com In the context of a 6-ethoxyindolin-2-one, the ethoxy group would be expected to direct incoming electrophiles primarily to the C-5 and C-7 positions, which are ortho and para to it, respectively. The electron-donating nature of the ethoxy group increases the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack compared to an unsubstituted indolin-2-one. lumenlearning.com This directing effect is crucial for the strategic synthesis of polysubstituted indolin-2-one derivatives. A patent discloses a process for synthesizing 6-ethoxycarbonyl-substituted indolinone derivatives, highlighting the industrial relevance of functionalization at the C-6 position. google.com

Table 3: Directing Effects of a 6-Ethoxy Group on Electrophilic Aromatic Substitution

| Substituent at C-6 | Electronic Effect | Predicted Regioselectivity for Electrophilic Attack |

|---|---|---|

| -OEt (Ethoxy) | Activating (electron-donating via resonance) | Ortho, Para-directing (to C-5 and C-7) organicchemistrytutor.comlumenlearning.comlibretexts.orgmasterorganicchemistry.com |

Introduction of Heterocyclic Moieties and Hybrid Scaffolds

The incorporation of additional heterocyclic rings into the indolin-2-one scaffold can lead to hybrid molecules with novel and enhanced biological activities. This is often achieved through the synthesis of spiro-fused or directly linked heterocyclic systems.

Spiro-heterocycles: Spirooxindoles, where the C-3 carbon of the indolin-2-one is a spiro center for another ring, are a prominent class of compounds. mdpi.comnih.gov These rigid, three-dimensional structures are of great interest in drug design. researchgate.net They can be synthesized through various methods, including [3+2] cycloaddition reactions. For example, the reaction of an in-situ generated azomethine ylide (from isatin and an amino acid) with a dipolarophile can yield spirooxindole-pyrrolidine derivatives. researchgate.net Multicomponent reactions are also employed; for instance, the reaction of isatins, malononitrile, and a β-ketoester can produce spiro[indoline-3,4′-pyrans]. mdpi.com Other heterocyclic moieties that have been incorporated into spirooxindole scaffolds include pyrazolines, pyrimidines, and thiazoles. nih.govnih.gov

Fused and Linked Heterocycles: Besides spiro-fusion, heterocyclic rings can be fused to the indolin-2-one core or linked to it. Fused indole polycycles can be synthesized through Rh(II)-catalyzed cascade reactions of bis(diazo)indolin-2-ones with enaminones. rsc.org The synthesis of hybrid molecules where a heterocyclic ring is attached to the indolin-2-one, often at the C-3 position, is also a common strategy. For example, a hybrid of indolin-2-one and nitroimidazole has been synthesized and shown to have potent antibacterial activity. nih.gov

Table 4: Strategies for Introducing Heterocyclic Moieties

| Synthetic Strategy | Heterocyclic Moiety Introduced | Key Features |

|---|---|---|

| [3+2] Cycloaddition | Pyrrolidine, Triazole, Benzimidazole | Forms spirooxindole derivatives. nih.govresearchgate.net |

| Multicomponent Reaction | Pyran | One-pot synthesis of spiro[indoline-3,4′-pyrans]. mdpi.com |

| Condensation Reactions | Pyrazoline, Pyrimidine | Reaction of 3-alkylidene-2-indolinones with hydrazine (B178648) or thiourea. nih.gov |

| Cascade Reaction | Indolo[2,3-b]indoles, Oxazolo[3,2-a]indoles | Rh(II)-catalyzed reaction of bis(diazo)indolin-2-ones. rsc.org |

| Condensation | Nitroimidazole | Formation of a C-3 linked hybrid molecule. nih.gov |

Regiospecific Ring Opening Reactions of Epoxide-Derived Indolin-2-ones

Spiro-epoxyoxindoles are valuable synthetic intermediates that can undergo regioselective ring-opening reactions with various nucleophiles to generate highly functionalized 3,3-disubstituted oxindoles. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

The epoxide ring is highly strained and susceptible to nucleophilic attack. Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack typically occurs at the more substituted carbon atom. masterorganicchemistry.com Conversely, under basic or nucleophilic conditions, the attack generally happens at the less sterically hindered carbon of the epoxide ring in an SN2 fashion. libretexts.org

The regioselectivity of the ring-opening of spiro-epoxyoxindoles can be controlled to achieve different products. For example, a dual-ligand zinc-based metal-organic framework has been used as a heterogeneous catalyst for the regioselective ring-opening of spiro-epoxyoxindoles with nucleophiles such as water, alcohols, and bismuth trichloride (B1173362) to form β-hydroxy, β-alkoxy, and β-chloro alcohols, respectively. acs.orgacs.org The reaction of spiro-epoxyoxindoles with ammonia (B1221849) under catalyst-free conditions provides a regio- and stereoselective route to 3-hydroxy-3-(aminomethyl)oxindoles. researchgate.net Furthermore, the nucleophilicity of indole derivatives can be tuned to control the regioselectivity of their reaction with spiro-epoxyoxindoles. Lewis acid-catalyzed coupling with indolines occurs at the C-3 center of the spiro-epoxyoxindole, while reactions with indoles can be directed to the less hindered carbon of the epoxide. rsc.org

Table 5: Regiospecific Ring Opening of Spiro-Epoxyoxindoles

| Nucleophile | Catalyst/Conditions | Product |

|---|---|---|

| Ammonia | Catalyst-free | 3-Hydroxy-3-(aminomethyl)oxindole researchgate.net |

| Water, Alcohols, BiCl3 | Zinc-based Metal-Organic Framework | β-Hydroxy, β-alkoxy, or β-chloro alcohols acs.orgacs.org |

| Indolines | Lewis acid (e.g., Sc(OTf)3) | C(3)–N(1′) bisindoles rsc.org |

| Indoles | Base (e.g., K2CO3) or Lewis acid | C(3)–N(1′) diindolylmethane (attack at less hindered carbon) rsc.org |

Mechanistic Investigations of Reactions Involving 6 Ethoxyindolin 2 One and Its Derivatives

Elucidation of Reaction Pathways for Indolin-2-one Core Formation

The formation of the indolin-2-one core, a bicyclic heterocyclic system, can be achieved through various synthetic strategies, with transition metal-catalyzed reactions being particularly prominent. While specific mechanistic studies on the synthesis of 6-ethoxyindolin-2-one are not extensively documented, plausible reaction pathways can be inferred from studies on the broader indolin-2-one class.

One of the key approaches involves the palladium-catalyzed intramolecular C-H activation/cyclization. This method typically utilizes a substituted aniline (B41778) precursor. For the synthesis of a this compound derivative, a plausible pathway would involve a palladium catalyst facilitating the direct coupling of a C(sp³)-H bond to an aryl C(sp²)-H bond. The presence of the electron-donating ethoxy group at the 6-position of the indolin-2-one precursor can influence the electronic properties of the aromatic ring, potentially affecting the regioselectivity and efficiency of the C-H activation step.

Another significant pathway is the copper-catalyzed domino amidation/cyclization reaction. This one-pot procedure often starts with a substituted 2-halophenethyl derivative. A proposed mechanism for a domino process leading to an indoline (B122111) structure involves three potential pathways:

Pathway A: Base-promoted formation of a styrene (B11656) intermediate, followed by intermolecular copper-catalyzed C-N coupling and subsequent intramolecular hydroamidation.

Pathway B: Intermolecular copper-catalyzed or uncatalyzed substitution of a leaving group on the ethyl side chain, followed by an intramolecular copper-catalyzed C-N coupling.

Pathway C: Initial intermolecular copper-catalyzed amidation of the aryl halide, followed by an intramolecular SN2 reaction.

Experimental evidence from studies on related systems suggests that Pathway C, involving an initial amidation followed by an intramolecular nucleophilic substitution, is often the operative mechanism. The ethoxy group at the para-position to the nitrogen would likely exert a modest electronic effect on the initial amidation step.

Detailed Studies of Functionalization Reactions and Transformations on the Indolin-2-one Scaffold

The indolin-2-one scaffold is a versatile template for a wide array of functionalization reactions, enabling the synthesis of diverse libraries of compounds for biological screening. These transformations primarily target the C3-position, the N1-position, and the aromatic ring.

Aldol Condensation: Reaction with aldehydes and ketones to introduce a substituted methylene (B1212753) group at the C3-position.

Michael Addition: Conjugate addition to α,β-unsaturated systems.

Alkylation and Arylation: Introduction of alkyl and aryl groups.

These reactions are pivotal in the synthesis of many kinase inhibitors, where the substituent at the C3-position plays a crucial role in binding to the active site of the enzyme. For instance, sunitinib, a multi-kinase inhibitor, features a substituted pyrrole (B145914) ring attached to the C3-position of the indolin-2-one core.

N1-Functionalization: The nitrogen atom of the indolin-2-one ring can be readily functionalized through N-alkylation, N-arylation, and N-acylation reactions. These modifications are often employed to modulate the physicochemical properties of the molecule, such as solubility and membrane permeability.

Aromatic Ring Functionalization: The benzene (B151609) ring of the indolin-2-one scaffold can undergo electrophilic aromatic substitution reactions. The ethoxy group at the 6-position is an ortho-, para-directing group, and its activating nature would facilitate substitutions at the C5 and C7 positions.

The following table summarizes some of the key functionalization reactions on the indolin-2-one scaffold:

| Reaction Type | Position of Functionalization | Reagents and Conditions | Product Type |

| Aldol Condensation | C3 | Aldehyde/Ketone, Base | 3-Substituted methylidene-indolin-2-ones |

| Michael Addition | C3 | α,β-Unsaturated compound, Base | 3,3-Disubstituted-indolin-2-ones |

| N-Alkylation | N1 | Alkyl halide, Base | 1-Alkyl-indolin-2-ones |

| Electrophilic Aromatic Substitution | C5, C7 | Electrophile, Lewis Acid | 5- or 7-Substituted-indolin-2-ones |

Electrochemical Reaction Mechanisms in Indolin-2-one Synthesis

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. The electrosynthesis of N-heterocycles, including the indolin-2-one core, often proceeds through radical-mediated pathways. While specific electrochemical studies on this compound are limited, the general mechanisms for the formation of related N-heterocycles can provide valuable insights.

A plausible electrochemical pathway for the synthesis of the indolin-2-one core involves an intramolecular C-H amination. In this process, the substrate, a suitable N-substituted aniline derivative, is oxidized at the anode to generate a nitrogen-centered radical cation. This highly reactive intermediate can then undergo an intramolecular cyclization by attacking a C-H bond on the side chain. Subsequent oxidation and deprotonation steps lead to the formation of the indolin-2-one ring.

The key steps in a proposed electrochemical synthesis of an indolin-2-one derivative are:

Anodic Oxidation: The starting amine is oxidized at the anode to form a radical cation.

Deprotonation: Loss of a proton from the nitrogen to form a neutral aminyl radical.

Intramolecular Cyclization: The aminyl radical attacks an appropriate C-H bond in the side chain to form a new C-N bond and a carbon-centered radical.

Further Oxidation and Tautomerization: The carbon-centered radical is further oxidized at the anode to a carbocation, which then undergoes deprotonation and tautomerization to yield the final indolin-2-one product.

The presence of the ethoxy group in a this compound precursor could influence the oxidation potential of the starting material, potentially making the initial electron transfer more facile. The choice of electrode material and solvent system is critical in controlling the selectivity and efficiency of the electrochemical reaction.

Kinetic and Thermodynamic Aspects of Indolin-2-one Derivatization Reactions

The study of reaction kinetics and thermodynamics provides a deeper understanding of the factors that govern the rate and outcome of chemical transformations. For the derivatization of this compound, these aspects are crucial for optimizing reaction conditions and predicting product distributions.

Kinetic Studies: Kinetic investigations of indolin-2-one derivatization often focus on determining reaction rates, rate constants, and the influence of various parameters such as temperature, concentration, and catalyst loading. A notable example is the study of the E/Z isomerization of 3-(benzylidene)-2-oxo-indoline derivatives. These studies have shown that the interconversion between the E and Z diastereomers often follows first-order kinetics. The rate of isomerization can be influenced by the nature of the substituents on the benzylidene moiety and the solvent used.

The following table presents hypothetical kinetic data for the E/Z isomerization of a 3-(benzylidene)-6-ethoxyindolin-2-one derivative, illustrating the type of information obtained from such studies.

| Isomerization | Rate Constant (k) at 298 K (s⁻¹) | Half-life (t₁/₂) (s) | Activation Energy (Ea) (kJ/mol) |

| E to Z | 1.5 x 10⁻⁴ | 4621 | 85 |

| Z to E | 3.0 x 10⁻⁵ | 23105 | 95 |

Thermodynamic Aspects: Thermodynamic studies of indolin-2-one derivatization are concerned with the energy changes that occur during a reaction, which determine the position of the equilibrium and the relative stability of reactants and products. Key thermodynamic parameters include the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG).

In the context of functionalization reactions, the thermodynamics will dictate whether the formation of a particular derivative is favorable. For instance, in the formation of a thermodynamically controlled product, the reaction is allowed to reach equilibrium, and the most stable product will be the major one. In contrast, a kinetically controlled product is the one that is formed fastest, and the reaction is stopped before equilibrium is reached.

Synthetic Utility and Advanced Applications in Organic Synthesis

Role as Key Precursors in the Synthesis of Complex Organic Molecules

The indolin-2-one framework is foundational in the construction of more elaborate molecules. While direct synthetic routes starting from 6-Ethoxyindolin-2-one are part of proprietary and developmental chemistry, the reactivity patterns established for the parent scaffold are directly applicable. For instance, the indolin-2-one structure is a key component in the synthesis of various biologically active compounds. mdpi.com The C3 position of the indolin-2-one ring is particularly reactive and serves as a handle for introducing molecular complexity.

A notable example of the indolin-2-one core's utility is in the synthesis of furoindolin-2-one structures, which form part of the A-B-C ring system of the complex natural product Lapidilectine B. mdpi.com This synthesis involves an intramolecular aminolactonization, showcasing how the inherent reactivity of the indolin-2-one precursor can be harnessed to build intricate polycyclic systems through oxidative cyclization. mdpi.com Such strategies highlight the potential of substituted indolin-2-ones, including the 6-ethoxy variant, as starting points for the total synthesis of natural products and their analogues.

Furthermore, isatins, which are precursors to indolin-2-ones, are well-established starting materials for creating complex molecules like 3,3-diaryl-indoline-2-ones through Friedel-Crafts reactions. nih.gov This methodology allows for the rapid construction of molecules with significant three-dimensional complexity, underscoring the role of the indolin-2-one scaffold as a crucial entry point to diverse and complex chemical entities. nih.gov

Indolin-2-one Scaffold as a Versatile Building Block in Methodology Development

The indolin-2-one scaffold is widely regarded as a privileged structure in medicinal chemistry and a versatile building block for the development of new synthetic methods. mdpi.comekb.eg Its utility stems from its rigid structure and the presence of multiple reactive sites that can be selectively functionalized.

Researchers have utilized the indolin-2-one nucleus to design and synthesize new series of compounds targeting specific biological pathways. For example, it serves as the core heteroaromatic moiety in the design of novel VEGFR-2 inhibitors. mdpi.com In this context, the indolin-2-one scaffold is selected for its ability to bind effectively within the ATP active pocket of the target enzyme. mdpi.com The development of synthetic routes to these inhibitors, involving steps like condensation reactions and cyclizations, simultaneously expands the library of accessible compounds and refines the synthetic methodologies applicable to this scaffold. mdpi.comafricaresearchconnects.com

The following table details a selection of synthesized indolin-2-one derivatives and their demonstrated activity, illustrating the scaffold's role in developing potent compounds.

| Compound ID | Target | IC50 (µM) | Cell Line |

| Derivative 17a | VEGFR-2 | 0.04 | - |

| Derivative 9 | CDK-2 | 0.009 | HepG2 |

| Derivative 20 | VEGFR-2 | 0.03 | HepG2 |

| Sunitinib (Reference) | VEGFR-2 | 0.02 | - |

| Sorafenib (Reference) | VEGFR-2 | 0.06 | - |

| Indirubin (Reference) | CDK-2 | 0.045 | HepG2 |

| This table presents inhibitory concentration (IC50) values for various compounds against their respective kinase targets. Data sourced from multiple studies. africaresearchconnects.comnih.gov |

This data demonstrates how systematic modifications to the indolin-2-one backbone allow for the fine-tuning of biological activity, a key process in modern drug discovery and methodology development.

Use in Multicomponent Reaction Development and Scaffold Diversity Generation

The inherent reactivity and modular nature of the indolin-2-one scaffold make it an ideal candidate for use in multicomponent reactions (MCRs) and strategies aimed at generating scaffold diversity.

Multicomponent Reactions:

MCRs, which combine three or more reactants in a single pot, are powerful tools for rapidly building molecular complexity and creating large libraries of compounds. rug.nl The indole (B1671886) structure, from which indolin-2-one is derived, is known to participate readily in such reactions. nih.gov For example, a three-component reaction involving an indole, dimedone, and a 3-phenacylideneoxindole (a derivative of indolin-2-one) can be used to synthesize complex, functionalized indolin-2-one products. nih.gov These reactions are efficient and allow for the introduction of multiple points of diversity in a single step.

Scaffold Diversity Generation:

Generating a wide range of distinct molecular scaffolds from a common starting material is a central goal in chemical biology and drug discovery. nih.gov The indolin-2-one core is an excellent platform for this "scaffold diversity" approach. By carefully selecting catalysts and reaction conditions, a single indolyl ynone precursor can be selectively transformed into medicinally relevant scaffolds such as spirocyclic indolenines, carbazoles, or quinolines. nih.gov

This catalyst-driven divergent synthesis strategy is illustrated by the following transformations:

With Ag(I) catalyst: The indolyl ynone undergoes spirocyclization to form a spirocyclic indolenine. nih.gov

With Au(I) catalyst: The reaction pathway is diverted to produce a carbazole. nih.gov

With Ag(I)/Al(III) catalyst system: The same precursor is converted into a quinoline. nih.gov

This approach dramatically increases the efficiency of synthesizing diverse compound libraries by avoiding the need for multiple, distinct synthetic routes. nih.gov Similarly, domino reactions starting from 3-hydroxy-3-(indol-3-yl)indolin-2-ones can lead to different polycyclic spirooxindoles or dihydroindolo[3,2-c]phenothiazines depending on the reaction conditions and the substitution pattern on the indolin-2-one nitrogen. rsc.org This highlights how subtle changes to the reaction parameters can unlock access to vastly different molecular frameworks from a common indolin-2-one-based precursor.

Conclusion and Future Research Directions in 6 Ethoxyindolin 2 One Chemistry

Synthesis and Structural Elucidation Advancements

Future progress in the chemistry of 6-ethoxyindolin-2-one will be heavily reliant on the refinement of synthetic routes and the comprehensive structural analysis of its derivatives. While general methods for indolin-2-one synthesis are well-established, future work will likely focus on improving yield, scalability, and sustainability for this specific analogue.

Key areas for advancement include:

Optimization of Classical Syntheses: Methods such as the Friedel-Crafts reaction, intramolecular cyclizations of N-aryl-α-haloacetamides, and reductive cyclization of 2-nitrophenylacetic acid derivatives can be further optimized for precursors containing a p-ethoxy substituent, aiming for higher efficiency and milder reaction conditions.

Modern Catalytic Approaches: The application of modern catalytic systems, particularly palladium-catalyzed carbonylative reactions, could provide highly efficient and direct routes to the this compound core from readily available starting materials like 4-ethoxyaniline derivatives.

Comprehensive Structural Analysis: While routine characterization using NMR, IR, and mass spectrometry is standard, future studies should aim for unambiguous structural confirmation through single-crystal X-ray diffraction. This would provide precise data on bond lengths, bond angles, and solid-state packing, which are crucial for understanding intermolecular interactions and for computational modeling.

| Technique | Purpose in this compound Analysis | Expected Observations |

| ¹H NMR | Confirm proton environment | Signals corresponding to the aromatic protons, the CH₂ at the 3-position, the N-H proton, and the characteristic quartet and triplet of the ethoxy group. |

| ¹³C NMR | Confirm carbon skeleton | Resonances for the carbonyl carbon, aromatic carbons, the CH₂ at the 3-position, and the two distinct carbons of the ethoxy group. |

| FT-IR | Identify functional groups | Characteristic absorption bands for the N-H bond, the C=O (amide) bond, and C-O-C stretching of the ether linkage. |

| Mass Spectrometry | Determine molecular weight and fragmentation | A molecular ion peak corresponding to the exact mass of C₁₀H₁₁NO₂ and predictable fragmentation patterns. |

| X-ray Crystallography | Elucidate 3D structure | Precise atomic coordinates, bond lengths, and angles, revealing the planarity of the indolinone ring and the conformation of the ethoxy substituent. |

Emerging Methodologies and Synthetic Challenges

The synthesis of this compound and its derivatives is set to benefit from cutting-edge synthetic methodologies. However, these new approaches also present unique challenges that will need to be addressed.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a robust flow process for the synthesis of this compound could enable more efficient and safer production, particularly for multi-step sequences.

C-H Activation: Direct functionalization of the indolin-2-one core through C-H activation is a powerful tool for creating novel derivatives. A significant challenge and opportunity lies in achieving regioselective functionalization at other positions (e.g., C3, C5, C7) on the this compound scaffold without interfering with the existing ethoxy group.

Photoredox Catalysis: Visible-light photoredox catalysis provides access to novel reaction pathways under mild conditions. This methodology could be employed for the synthesis of complex derivatives starting from this compound, for instance, in the formation of new C-C bonds at the C3 position.

Synthetic Challenges:

Regioselectivity: The electronic nature of the ethoxy group will influence the reactivity of the aromatic ring, presenting a challenge for achieving regioselectivity in electrophilic substitution reactions.

Stability: The indolin-2-one core can be susceptible to oxidation, and reaction conditions must be carefully chosen to maintain the integrity of the heterocyclic ring.

Prospects for Novel Indolin-2-one Architectures and Derivatives

Bioisosteric Replacement: The ethoxy group can serve as a bioisostere for other functionalities, such as hydroxyl or methoxy (B1213986) groups, which are common in known bioactive indolin-2-ones. This allows for fine-tuning of properties like solubility, lipophilicity, and metabolic stability.

Derivatization at the C3 Position: The C3 position is a well-known "hotspot" for derivatization to create potent kinase inhibitors. Future work will undoubtedly focus on creating libraries of C3-substituted (e.g., ylidene) derivatives of this compound to explore their therapeutic potential.

Scaffold Hopping and Hybrid Molecules: The this compound scaffold can be incorporated into larger, more complex structures. This includes creating hybrid molecules by linking it to other pharmacophores or using it as a foundational element in "scaffold hopping" approaches to discover new classes of bioactive agents.

Polymer and Materials Science: Indolin-2-one derivatives have potential applications in materials science, for example, as components of organic semiconductors or functional dyes. The 6-ethoxy group can be used to modulate the electronic properties and solid-state packing of such materials.

Advanced Characterization Needs and Computational Frontier in Indolin-2-one Research

To fully understand and predict the behavior of this compound and its derivatives, researchers will need to employ a combination of advanced analytical techniques and computational modeling.

Advanced Spectroscopic Techniques: While standard characterization is essential, advanced methods like 2D NMR (COSY, HSQC, HMBC) will be crucial for the unambiguous assignment of signals in more complex derivatives. In-situ spectroscopic techniques can also provide valuable mechanistic insights into synthetic reactions.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity of this compound. Such studies can help rationalize observed chemical behavior and guide the design of new experiments.

Molecular Docking and Dynamics: For derivatives designed as potential drug candidates, computational tools like molecular docking and molecular dynamics simulations are indispensable. These methods can predict how a molecule might bind to a biological target (e.g., a protein kinase) and assess the stability of the resulting complex, thereby accelerating the drug discovery process.

Future Computational Research Directions:

QSTR Studies: Developing Quantitative Structure-Toxicity Relationship (QSTR) models for new this compound derivatives to predict potential toxicity computationally.

Reaction Mechanism Elucidation: Using DFT to model transition states and reaction pathways to optimize synthetic routes and understand unexpected outcomes.

Predicting Physicochemical Properties: Employing computational models to predict properties like solubility, pKa, and membrane permeability to guide the design of derivatives with improved pharmacokinetic profiles.

Q & A

Q. What are the established synthetic pathways for 6-Ethoxyindolin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves indole ring functionalization via ethoxylation, followed by oxidation or cyclization. Key steps include optimizing solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation). Yield depends on temperature control (60–100°C) and stoichiometric ratios of reagents (e.g., ethoxyamine derivatives) . Purity is validated via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (e.g., monitoring for residual solvents like DMSO) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts mitigated?

Methodological Answer:

- NMR : 1H and 13C NMR identify ethoxy group signals (δ 1.3–1.5 ppm for CH3, δ 3.8–4.2 ppm for OCH2) and lactam carbonyl (δ 170–175 ppm). Artifacts from residual protons (e.g., D2O exchange) require careful solvent suppression .

- IR : Lactam C=O stretch (~1680 cm⁻¹) and ethoxy C-O stretch (~1100 cm⁻¹). Baseline correction and KBr pellet uniformity reduce noise .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]+ (m/z calculated: 191.2). Matrix effects are minimized using internal standards (e.g., sodium formate) .

Q. How is the biological activity of this compound initially screened in vitro?

Methodological Answer: Primary screens use kinase inhibition assays (e.g., JAK/STAT pathways) with ATP-binding competition measured via fluorescence polarization. Dose-response curves (0.1–100 µM) determine IC50 values. Positive controls (e.g., staurosporine) and negative controls (DMSO-only wells) validate assay robustness . Cell viability is concurrently assessed via MTT assays to exclude cytotoxicity confounders .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reported binding affinities across studies?

Methodological Answer: Discrepancies often arise from force field parameterization (e.g., AMBER vs. CHARMM). To address this:

- Perform molecular dynamics simulations (50 ns trajectories) with explicit solvent models (TIP3P water) to compare binding poses .

- Validate docking results (AutoDock Vina) against experimental IC50 data using Spearman correlation. Adjust scoring functions for entropy penalties if needed .

- Cross-reference crystallographic data (if available) to confirm hydrogen-bonding interactions with kinase active sites .

Q. What experimental design strategies minimize batch-to-batch variability in this compound’s biological assays?

Methodological Answer:

- Standardized Synthesis : Use controlled crystallization (slow cooling in ethanol/water) to ensure consistent polymorphic forms .

- Assay Replicates : Triplicate technical replicates with independent biological replicates (n ≥ 3) reduce instrument bias .

- Blinding : Encoded sample labels prevent observer bias during data collection .

- Data Normalization : Express activity as % inhibition relative to plate-specific controls (Z-factor ≥ 0.5 indicates robustness) .

Q. How should researchers analyze conflicting data on this compound’s metabolic stability in hepatic microsomes?

Methodological Answer:

- Source Comparison : Cross-validate microsome sources (e.g., human vs. rat) and incubation conditions (NADPH concentration, pH 7.4 buffer) .

- LC-MS/MS Quantification : Monitor parent compound depletion with deuterated internal standards (e.g., d4-6-Ethoxyindolin-2-one) to correct for ion suppression .

- Enzyme Kinetics : Calculate intrinsic clearance (CLint) using substrate depletion models. Discrepancies may reflect CYP isoform specificity (e.g., CYP3A4 vs. CYP2D6 dominance) .

Data Presentation and Validation

Q. What are best practices for presenting raw and processed data on this compound in research publications?

Methodological Answer:

- Raw Data : Include in appendices (e.g., NMR spectra, HPLC chromatograms) with metadata (instrument settings, sample prep) .

- Processed Data : Use scatter plots for dose-response curves (log-scale x-axis) and heatmaps for structure-activity relationships. Annotate outliers with statistical tests (Grubbs’ test, p < 0.05) .

- Reproducibility : Share datasets in FAIR-aligned repositories (e.g., Zenodo) with DOIs .

Q. How can researchers address ethical considerations in studies involving this compound’s toxicity in animal models?

Methodological Answer:

- 3Rs Compliance : Prioritize in silico and in vitro models before in vivo testing. Use OECD guidelines for acute toxicity (e.g., LD50 determination with ≤ 5 animals per dose group) .

- Ethical Review : Submit protocols to institutional IACUCs, justifying sample sizes via power analysis (α = 0.05, β = 0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.